Ovalicin, also known as (-)-ovalicin, is a naturally occurring sesquiterpene epoxide primarily isolated from various fungal species, including Pseudorotium ovalis [, ] and Metarhizium anisopliae []. It exhibits a broad spectrum of biological activities, attracting significant scientific interest for its potential therapeutic applications.
Targeted Protein Degradation: The use of Ovalicin as a warhead in proteolysis targeting chimeras (PROTACs) has emerged as a promising strategy for targeted protein degradation [, , ]. Exploring the use of Ovalicin-based PROTACs for degrading various disease-related proteins holds significant potential for developing novel therapeutic interventions.
Ovalicin is classified as a polyketide compound, a type of secondary metabolite produced by fungi and plants that plays significant roles in ecological interactions and has pharmaceutical applications. Its structural characteristics include a cyclohexane framework, multiple stereogenic centers, and epoxide functionalities, making it a complex molecule with significant biological activity.
The synthesis of ovalicin has been explored through various methods since its first total synthesis was reported by Elias James Corey in 1985. The synthetic strategies typically involve several key steps:
The total synthesis can be accomplished in approximately 11 to 15 steps, showcasing advancements in asymmetric synthesis techniques that enhance yield and selectivity .
Ovalicin's molecular formula is , and it features a complex structure characterized by:
The detailed structural analysis reveals that the spatial arrangement of substituents around the stereogenic centers significantly influences the compound's interaction with biological targets.
Ovalicin undergoes several important chemical reactions that contribute to its biological activity:
The reactivity of ovalicin is closely linked to its structural features, particularly the presence of epoxides and stereogenic centers .
Ovalicin's mechanism of action primarily involves inhibition of angiogenesis—the formation of new blood vessels from existing ones. This process is critical in tumor growth and metastasis. Ovalicin disrupts angiogenesis by:
Research indicates that ovalicin analogs exhibit varying degrees of anti-trypanosomal activity, suggesting potential applications in treating parasitic infections .
Ovalicin exhibits several notable physical and chemical properties:
Spectroscopic data (NMR, IR) confirm its structural integrity throughout synthesis and storage .
The primary applications of ovalicin are found in medicinal chemistry and pharmacology:
Ovalicin was first isolated in the 1970s from Pseudallescheria boydii (previously classified as Fusarium ovalicum), a fungus symbiotic with termites and other insects. Early studies identified its potent antiproliferative properties, but its mechanistic significance remained elusive until the 1990s, when researchers discovered its structural similarity to fumagillin—a known antiangiogenic compound. This parallel prompted investigations into ovalicin's biological targets, revealing its covalent inhibition of methionine aminopeptidase 2 (MetAP2), a pivotal enzyme in post-translational protein modification [1] [4]. The subsequent development of TNP-470, a semisynthetic analog of fumagillin, accelerated clinical interest in ovalicin-derived antiangiogenic therapies. By the late 1990s, TNP-470 reached Phase III trials for solid tumors, cementing ovalicin's role as a template for novel anticancer agents [1] [2].
Recent work has expanded ovalicin's ecological relevance. Genomic analyses of P. boydii strains confirmed a conserved biosynthetic gene cluster responsible for ovalicin production, highlighting its evolutionary role in insect-fungal mutualism for pathogen defense [4]. Metabolomic studies further identified new natural derivatives, such as boyden C (a ring-opened analog), underscoring the structural plasticity of this natural product [4].
Ovalicin belongs to the epoxycyclohexenone family of fungal metabolites, characterized by a highly oxygenated 6,8-dioxabicyclo[3.2.1]octane core with a reactive spiroepoxide group (Figure 1). This epoxide is critical for its mechanism-based inhibition of MetAP2, facilitating covalent modification of a conserved active-site histidine (His231 in human MetAP2) [2] [7]. Key structural features include:
Table 1: Natural Ovalicin Analogs and Their Sources
Compound | Natural Source | Structural Variation | Reported Activity |
---|---|---|---|
Ovalicin | Pseudallescheria boydii | Parent compound | Antiangiogenic, antiparasitic |
Ovalicin linoleate | P. boydii SNB-CN85 | C14 linoleate ester | IC₅₀: 1.1 µM vs. T. brucei |
Ovalicin palmitate | P. boydii SNB-CN85 | C14 palmitate ester | Moderate antiplasmodial activity |
Boyden C | P. boydii strains | Oxidative ring opening | Antifungal |
The biological significance of ovalicin extends beyond angiogenesis. It exhibits potent antiparasitic activity against Plasmodium falciparum and Trypanosoma brucei, with ovalicin linoleate showing IC₅₀ values of 19.8 µM and 1.1 µM, respectively [4]. This broad bioactivity profile positions ovalicin as a privileged scaffold for targeting pathogen MetAPs.
Ovalicin suppresses angiogenesis primarily through MetAP2 inhibition, disrupting endothelial cell (EC) function via two interconnected pathways:
Species-specific sensitivity arises from subtle structural differences in MetAPs. For example, human MetAP1b resists ovalicin (millimolar IC₅₀) due to phenylalanine at position 309 (F309), whereas bacterial MetAP1s (e.g., Streptococcus pneumoniae) with methionine/isoleucine at this site exhibit nanomolar sensitivity. Mutagenesis studies (F309M/I) confirmed this residue governs inhibitor binding [1] [7].
Table 2: Ovalicin Selectivity Across MetAP Isoforms
MetAP Type | Example Organism | Key Residue | Ovalicin IC₅₀ | Inhibition Mechanism |
---|---|---|---|---|
Type 2 (MetAP2) | Homo sapiens | Isoleucine-338 | 2 nM | Covalent His231 modification |
Type 1b (MetAP1b) | H. sapiens | Phenylalanine-309 | >1 mM | Steric hindrance prevents binding |
Type 1a (MetAP1a) | S. pneumoniae | Methionine-305 | 150 nM | Covalent histidine modification |
Archaeal MetAP2 | Pyrococcus furiosus | Asparagine-53 | 5 µM* | Altered S1 pocket conformation |
*Leucine-cleaving activity reduces ovalicin affinity [7].
Ovalicin reshapes the tumor immune landscape by modulating tumor-associated macrophages (TAMs):
Table 3: Ovalicin's Impact on Macrophage Subsets and Immune Markers
Macrophage Subset | Polarization Signal | Key Secreted Factors | Effect of Ovalicin |
---|---|---|---|
M1 (Pro-inflammatory) | IFN-γ + LPS | TNF-α, IL-12, CXCL9 | Indirectly enhanced via TAM reprogramming |
M2a (Pro-tumoral) | IL-4/IL-13 | CCL17, CCL22, fibronectin | Downregulated |
M2b (Immunosuppressive) | TLR ligands + IC | IL-10, CCL1, TNF-α | CCL1/CCR8 axis suppressed |
M2d (Angiogenic) | TLR agonists + A2R | VEGF, MMP-9 | VEGF secretion reduced by 70% |
Emerging evidence highlights ovalicin's utility beyond oncology:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7